Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
pyrimidin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c18-14(13-15-5-2-6-16-13)17-7-4-12(20-10-8-17)11-3-1-9-19-11/h1-3,5-6,9,12H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLLRNOKURUGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the thiophene and thiazepane rings through various condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Substituent Impact: Thiophene vs. Pyrimidine vs. Isoxazole/Pyrazole: Pyrimidine (two nitrogen atoms) offers stronger hydrogen-bonding capacity compared to isoxazole (one oxygen, one nitrogen) or pyrazole (two adjacent nitrogens), which could influence target binding .
Biological Activity
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine ring followed by the introduction of thiophene and thiazepane rings through various condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15N3OS2 |
| CAS Number | 1705890-88-5 |
Biological Activity
This compound has shown promising biological activities:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophenes and thiazepanes have been evaluated for their ability to inhibit cancer cell proliferation. A related study on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives demonstrated moderate to excellent anti-tumor activities against various cancer cell lines (e.g., A549, MCF-7, HeLa) with some compounds showing IC50 values as low as 0.20 µM . This suggests that this compound could possess similar efficacy.
The mechanism of action for this compound may involve its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Its potential as a dual inhibitor of PI3Kα/mTOR pathways has been highlighted in related research, where inhibition led to significant suppression of cancer cell growth and induction of apoptosis .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of three distinct ring systems—pyrimidine, thiophene, and thiazepane—which may confer specific chemical and biological properties not found in simpler analogs.
| Compound Type | Similarities/Unique Features |
|---|---|
| Pyridin derivatives | Similar core structure but lacks thiophene/thiazepane rings. |
| Thiazepane derivatives | Contains thiazepane but different substituents. |
| Thiophenic compounds | Shares thiophene but lacks pyrimidine structure. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study on triazine derivatives indicated that certain modifications led to enhanced anticancer properties through PI3K/mTOR pathway inhibition .
- Antimicrobial Activity : Compounds featuring thiophene rings have been noted for their antimicrobial effects against various pathogens, suggesting that Pyrimidin-based compounds may exhibit similar properties.
- Pharmacological Potential : The compound's structural complexity makes it a candidate for further exploration in drug development targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
